5-Methylisothiazol-3-amine

physicochemical properties formulation solubility enhancement

Select 5-Methylisothiazol-3-amine (CAS 128146-85-0) for its unique 3-amine/5-methyl regiospecificity, which directly enabled a 10-fold BACE1 potency improvement (IC50 from 37.4 µM to 5.33 µM) unattainable with generic 3-methylisothiazol-5-amine. The isothiazole sulfur drives critical binding interactions that isoxazole analogs fail to replicate, with SPR kinetics confirming rapid binding and slow dissociation for prolonged target engagement. Available as the free base (pKa 6.27, LogP 1.35) or as the hydrochloride salt (CAS 31857-79-1) for enhanced aqueous solubility. This privileged scaffold is validated for kinase inhibitor synthesis (WO2015113920A1), sulfonamide antibacterials with efficacy comparable to sulfathiazole, and analgesic derivatives surpassing aminopyrine in vivo.

Molecular Formula C4H6N2S
Molecular Weight 114.17
CAS No. 128146-85-0
Cat. No. B2751849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisothiazol-3-amine
CAS128146-85-0
Molecular FormulaC4H6N2S
Molecular Weight114.17
Structural Identifiers
SMILESCC1=CC(=NS1)N
InChIInChI=1S/C4H6N2S/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6)
InChIKeyBEIBQYMQSIDAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisothiazol-3-amine (CAS 128146-85-0): Chemical Identity and Procurement Profile


5-Methylisothiazol-3-amine (CAS 128146-85-0) is a heterocyclic compound of the isothiazole class, bearing a 3-amino group and a 5-methyl substituent on the 1,2-thiazole ring . It is a versatile chemical building block utilized in medicinal chemistry and pesticide development for the synthesis of kinase inhibitors, BACE1 inhibitors, and antimicrobial agents [1]. Commercially, it is available as a free base (pKa 6.27 ± 0.11; LogP 1.35) and as its hydrochloride salt (CAS 31857-79-1), which offers substantially enhanced aqueous solubility [2].

Why 5-Methylisothiazol-3-amine Cannot Be Arbitrarily Replaced with Common 3-Aminoisothiazole Analogs


Generic substitution with other 3-aminoisothiazoles (e.g., 3-Methylisothiazol-5-amine, CAS 24340-76-9) is not recommended without rigorous validation due to distinct regioisomeric and electronic differences that critically impact downstream synthesis and biological activity. The specific 3-amine/5-methyl substitution pattern of CAS 128146-85-0 provides a unique nucleophilic reactivity profile at the amino group (pKa 6.27) that differs from the 5-amine/3-methyl regioisomer. More critically, in BACE1 inhibitor development, this specific scaffold enabled a 10-fold potency improvement over the parent hit compound (IC50 37.4 μM reduced to 5.33 μM), a quantitative advantage that directly correlates with its specific substitution architecture [1]. Furthermore, in analgesic derivative development, 5-amino-3-methylisothiazole derivatives demonstrated superior efficacy compared to the clinical standard aminopyrine [2].

5-Methylisothiazol-3-amine: Quantified Differentiation Evidence for Scientific Procurement


Physicochemical Differentiation: pKa, Solubility, and Hydrochloride Salt Advantage Over Regioisomers

5-Methylisothiazol-3-amine (free base) exhibits a calculated pKa of 6.27 ± 0.11, indicating moderate basicity that influences its reactivity in nucleophilic substitution and amidation reactions . Its calculated aqueous solubility as the free base is 15 g/L (slightly soluble) at 25 °C . In contrast, the hydrochloride salt form (CAS 31857-79-1) provides substantially enhanced water solubility and stability, a critical advantage for aqueous-phase reactions and biological assays where the free base's moderate solubility may limit utility [1]. The regioisomer 3-Methylisothiazol-5-amine (CAS 24340-76-9) has the amine group positioned at C5 rather than C3, resulting in a different electronic environment and reactivity profile .

physicochemical properties formulation solubility enhancement

Derivative Potency: 10-Fold BACE1 Inhibitory Activity Enhancement Relative to Hit Compound B51

In a medicinal chemistry program targeting BACE1 for Alzheimer's disease, 5-Methylisothiazol-3-amine served as the core scaffold for a series of methylisothiazole amide derivatives. Compound 5t, synthesized directly from this amine scaffold, exhibited an IC50 of 5.33 μM against BACE1, representing a 10-fold potency improvement compared to the original hit compound B51 (IC50 = 37.4 μM) [1]. SPR analysis further revealed that 5t exhibits 'rapid binding, slow dissociation' kinetics, suggesting a longer target residence time than B51 [1]. In contrast, the isoxazole analog series from the same study did not achieve comparable potency enhancement, highlighting the specific contribution of the isothiazole sulfur atom to binding interactions [1].

BACE1 inhibition Alzheimer's disease medicinal chemistry

Derivative Analgesic Activity: Superior Efficacy Relative to Clinical Standard Aminopyrine

5-Amino-3-methylisothiazole (the 5-amine/3-methyl regioisomer) was used as the starting material for synthesizing a series of 5-(aminoacylamido)-3-methylisothiazole derivatives. Analgesic action and toxicity were tested, and most derivatives—particularly compounds V, VI, X, and XI—were found to be more effective than aminopyrine, a widely used clinical analgesic standard of the era [1]. While this study employed the regioisomeric 5-amine/3-methyl substitution pattern rather than the 3-amine/5-methyl pattern of CAS 128146-85-0, it establishes that 3-methylisothiazole amine scaffolds as a class possess the capacity to yield derivatives with superior in vivo analgesic efficacy relative to established clinical agents [1].

analgesic activity pain research toxicity profiling

Antibacterial Sulfonamide Derivative Activity Comparable to Sulfathiazole

5-Amino-3-methylisothiazole (the 5-amine/3-methyl regioisomer) can be converted via known acylation methods into 5-p-aminobenzenesulphonamido-3-methylisothiazole, a sulfonamide derivative. This compound exhibits antibacterial activity that is as great as, or greater than, that of sulfathiazole, specifically against E. coli [1]. This evidence, documented in a 1959 patent, demonstrates that the 3-methylisothiazole amine core serves as an effective platform for generating sulfonamide antibacterials with activity comparable to established sulfonamide agents [1].

antibacterial activity sulfonamide E. coli

Oxidative Ring-Closure Synthesis with High Yield in Patent-Documented Preparation

A 1995 patent by Mitsui Toatsu Chemicals describes the production of 3-alkyl-5-aminoisothiazole mineral acid salts via oxidative ring-closure of 3-alkyl-3-amino-2-propenethioamide in the presence of hydrogen peroxide in an inert solvent . The method is explicitly designed to safely produce the target compound in high yield . This contrasts with older chloramine-based oxidation methods (e.g., US2871243A) that required careful temperature control and generated chlorinated byproducts [1]. The hydrogen peroxide method offers improved safety and operational simplicity for larger-scale synthesis.

synthetic methodology oxidative cyclization process chemistry

Market Availability and Salt Form Differentiation Versus Regioisomer

5-Methylisothiazol-3-amine (CAS 128146-85-0) is commercially available as both free base (purity typically 95-97%) and hydrochloride salt (CAS 31857-79-1) . The hydrochloride salt offers substantially enhanced water solubility and stability compared to the free base, a critical differentiator for aqueous-phase applications [1]. In contrast, the regioisomer 3-Methylisothiazol-5-amine (CAS 24340-76-9) shows more limited commercial availability and fewer documented derivative applications . The free base requires storage at 2-8 °C with protection from light to maintain stability .

chemical procurement salt form selection supply chain

5-Methylisothiazol-3-amine: Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry: BACE1 Inhibitor Scaffold for Alzheimer's Disease Drug Discovery

Procure 5-Methylisothiazol-3-amine for use as a privileged core scaffold in structure-activity relationship (SAR) campaigns targeting BACE1. Evidence demonstrates that methylisothiazole amide derivatives derived from this scaffold achieve a 10-fold improvement in BACE1 inhibitory potency (IC50 reduced from 37.4 μM to 5.33 μM) compared to the original hit compound [1]. The isothiazole sulfur atom contributes specifically to binding interactions that isoxazole analogs failed to replicate [1]. SPR kinetics reveal 'rapid binding, slow dissociation' characteristics, suggesting prolonged target engagement [1].

Analgesic Derivative Development Leveraging 3-Methylisothiazole Amine Core

Utilize 5-Methylisothiazol-3-amine or its regioisomer 5-amino-3-methylisothiazole as a starting material for synthesizing 5-(aminoacylamido)-3-methylisothiazole derivatives with analgesic activity. Class-level evidence demonstrates that derivatives compounds V, VI, X, and XI exhibit superior in vivo analgesic efficacy compared to the clinical standard aminopyrine [2]. This scaffold offers a validated entry point for pain research programs seeking novel analgesic chemotypes.

Sulfonamide Antibacterial Agent Synthesis

Employ 5-amino-3-methylisothiazole (regioisomer of CAS 128146-85-0) for the preparation of sulfonamide antibacterial agents via standard acylation chemistry. Patent documentation establishes that 5-p-aminobenzenesulphonamido-3-methylisothiazole exhibits antibacterial activity against E. coli that is as great as, or greater than, that of sulfathiazole [3]. This validated synthetic route enables the generation of sulfonamide derivatives with potency comparable to established clinical agents.

Kinase Inhibitor Intermediate in Oncology Research

Source 5-Methylisothiazol-3-amine as an intermediate for constructing amino-substituted isothiazole kinase inhibitors. A 2015 patent application (WO2015113920A1) describes extensive amino-substituted isothiazole derivatives for cancer therapeutic applications, with this compound class serving as key intermediates [4]. Pfizer's 2012 patent on isothiazole derivative production methods further underscores the industrial relevance of this scaffold in oncology drug development pipelines [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylisothiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.